![molecular formula C11H15BrO2 B13086161 1-(3-Bromopropyl)-3,5-dimethoxybenzene](/img/structure/B13086161.png)
1-(3-Bromopropyl)-3,5-dimethoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopropyl)-3,5-dimethoxybenzene is an organic compound that features a benzene ring substituted with a 3-bromopropyl group and two methoxy groups at the 3 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction where 3,5-dimethoxybenzene reacts with bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The resulting brominated intermediate is then reacted with 1,3-dibromopropane under suitable conditions to introduce the 3-bromopropyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to accelerate the reaction process and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromopropyl)-3,5-dimethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Elimination reactions produce alkenes.
- Oxidation reactions form aldehydes or carboxylic acids.
- Reduction reactions yield dehalogenated products.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopropyl)-3,5-dimethoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds with biological activity.
Material Science: Utilized in the preparation of functionalized materials and polymers.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopropyl)-3,5-dimethoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the methoxy groups can participate in electron-donating interactions, stabilizing reaction intermediates . The compound’s interactions with molecular targets and pathways depend on the specific reactions and conditions employed.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopropyl)benzene: Lacks the methoxy groups, resulting in different reactivity and applications.
3,5-Dimethoxybenzyl Bromide: Similar structure but with a benzyl bromide group instead of a 3-bromopropyl group.
1-(3-Chloropropyl)-3,5-dimethoxybenzene: Chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Eigenschaften
Molekularformel |
C11H15BrO2 |
---|---|
Molekulargewicht |
259.14 g/mol |
IUPAC-Name |
1-(3-bromopropyl)-3,5-dimethoxybenzene |
InChI |
InChI=1S/C11H15BrO2/c1-13-10-6-9(4-3-5-12)7-11(8-10)14-2/h6-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
KRNQDKGNBPKMSD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)CCCBr)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.